2-(4-Chlorophenyl)-2-oxoethyl 2-(heptanoylamino)acetate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 2-(heptanoylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group, an oxoethyl group, and a heptanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-(heptanoylamino)acetate typically involves the esterification of 2-(4-chlorophenyl)-2-oxoethanol with 2-(heptanoylamino)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 2-(heptanoylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 2-(heptanoylamino)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-(heptanoylamino)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl acetate
- 2-(4-Chlorophenyl)-2-oxoethyl 2-(octanoylamino)acetate
- 2-(4-Chlorophenyl)-2-oxoethyl 2-(hexanoylamino)acetate
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 2-(heptanoylamino)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its heptanoylamino group, in particular, may contribute to its enhanced biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H22ClNO4 |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(heptanoylamino)acetate |
InChI |
InChI=1S/C17H22ClNO4/c1-2-3-4-5-6-16(21)19-11-17(22)23-12-15(20)13-7-9-14(18)10-8-13/h7-10H,2-6,11-12H2,1H3,(H,19,21) |
InChI Key |
MFMVAEWPZDFICK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NCC(=O)OCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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